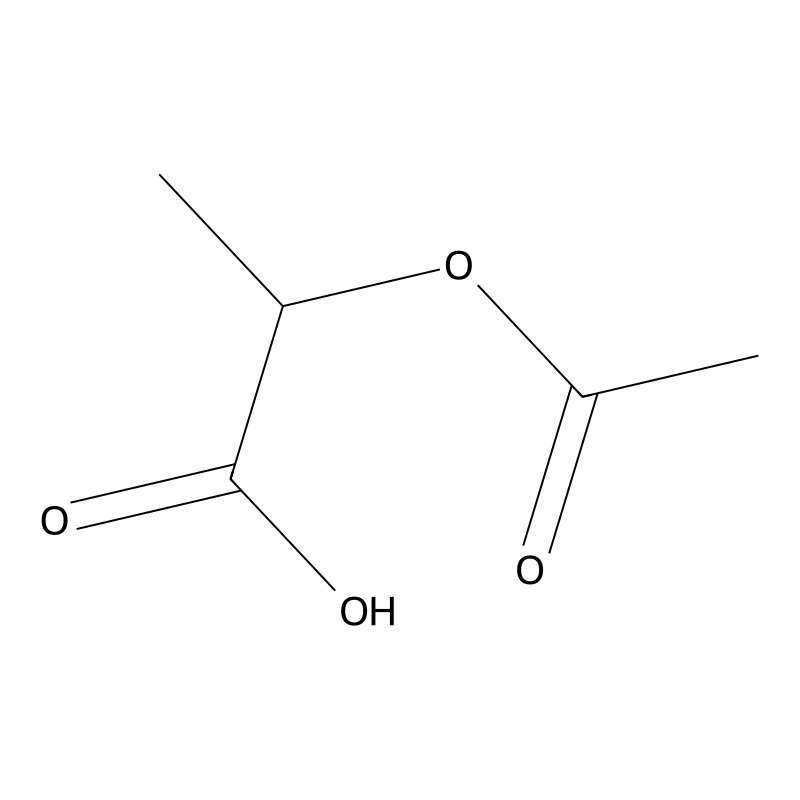2-Acetoxypropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemistry
Methods of Application: The specific methods of application or experimental procedures would depend on the particular chemical reaction or process in which 2-Acetoxypropanoic acid is being used.
Results or Outcomes: The results or outcomes would also depend on the specific chemical reaction or process. , which means it can be effectively used in various chemical reactions.
Polymer Science
Summary of the Application: 2-Acetoxypropanoic acid can be used as a polymer precursor necessary to produce acrylic acid.
Methods of Application: The specific method involves using lactic acid, a biorenewable feedstock, instead of a petroleum-based feedstock to produce 2-acetoxypropanoic acid. The exact procedures and technical details would depend on the specific process of acrylic acid production.
Results or Outcomes: The outcome of this application is the production of acrylic acid, which can be used in various industries.
2-Acetoxypropanoic acid, also known as 2-acetoxypropionic acid, is an organic compound with the molecular formula C₅H₈O₄. It is characterized by the presence of an acetoxy group (-OCOCH₃) attached to a propanoic acid backbone. This compound is a colorless liquid with a slightly sweet odor and is soluble in water, alcohols, and other organic solvents. Its structural formula can be represented as:
textO ||CH₃-C-OH | CH-COOH | H
The compound has garnered attention due to its potential applications in various fields, including organic synthesis and biochemistry.
- Esterification: It can react with alcohols to form esters, which are important in the production of various polymer materials.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield lactic acid and acetic acid.
- Decarboxylation: It may undergo decarboxylation under certain conditions, releasing carbon dioxide and forming other compounds.
These reactions make 2-acetoxypropanoic acid a versatile intermediate in organic synthesis.
Research indicates that 2-acetoxypropanoic acid exhibits biological activity that may be beneficial in various applications. Some studies suggest that it has antimicrobial properties, which could be useful in food preservation and pharmaceutical formulations. Additionally, its derivatives have been investigated for potential anti-inflammatory effects.
The synthesis of 2-acetoxypropanoic acid can be achieved through several methods:
- Acetoxylation of Lactic Acid: A prominent method involves the acetoxylation of lactic acid using acetic anhydride or acetic acid in the presence of catalysts such as ion-exchange resins or zeolites. This method is notable for its efficiency and selectivity .
- Direct Esterification: The direct reaction of propanoic acid with acetic anhydride or acetyl chloride can yield 2-acetoxypropanoic acid, although this method may require stringent conditions to minimize side reactions.
- Biotechnological Approaches: Fermentation processes utilizing specific microorganisms have also been explored for the production of 2-acetoxypropanoic acid from renewable biomass sources.
2-Acetoxypropanoic acid has several applications across different industries:
- Chemical Intermediates: It serves as a precursor for the synthesis of various esters and polymers.
- Pharmaceuticals: Its derivatives are being studied for potential therapeutic uses due to their biological activities.
- Food Industry: The antimicrobial properties make it a candidate for use as a food preservative.
Studies on the interactions of 2-acetoxypropanoic acid with other compounds have shown that it can enhance the solubility and bioavailability of certain drugs when used as an excipient. Its interactions with enzymes and proteins are also under investigation to understand its potential roles in metabolic pathways.
Several compounds share structural similarities with 2-acetoxypropanoic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Lactic Acid | C₃H₆O₃ | Precursor to 2-acetoxypropanoic acid; involved in fermentation processes. |
| Acetic Acid | C₂H₄O₂ | Simple carboxylic acid; used extensively in food and chemical industries. |
| Propanoic Acid | C₃H₆O₂ | Straight-chain carboxylic acid; used as a preservative and flavoring agent. |
Uniqueness: What sets 2-acetoxypropanoic acid apart from these compounds is its dual functional nature as both a carboxylic acid and an ester, allowing it to participate in a wider range of
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
3853-80-3








